プロパフェノン-d5 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Propafenone-d5 Hydrochloride can be synthesized from phenol and acetic anhydride through a series of reactions, including esterification, Fries rearrangement, condensation with benzaldehyde, and catalytic reduction. This process leads to the formation of 2′-hydroxydihydrochalcone, which undergoes etherification with epichlorohydrin, amination with n-propylamine, and finally, HCl salt formation. The overall yield of this method is approximately 25% (L. Xiuzhen et al., 2009).

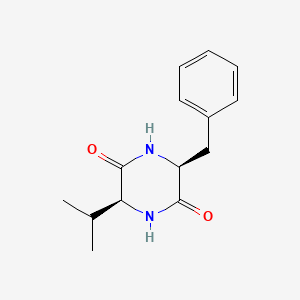

Molecular Structure Analysis

The molecular structure of Propafenone-d5 Hydrochloride and its interactions can be characterized using various spectroscopic techniques. Vibrational, electronic, and reactivity studies, alongside bioactivity assessments using spectroscopic, DFT, and molecular docking approaches, offer insights into its structural, non-linear optical, electronic, and biological properties. These studies reveal the compound's potential for further research in pharmacological applications (J. George et al., 2020).

Chemical Reactions and Properties

Propafenone and its derivatives, including Propafenone-d5 Hydrochloride, undergo various chemical reactions, forming complexes with other chemicals, such as copper(II), that have been studied for their unique properties. These interactions can significantly affect the drug's pharmacokinetics and pharmacodynamics, providing a deeper understanding of its mechanism of action (V. Getova et al., 2006).

Physical Properties Analysis

The physical properties of Propafenone-d5 Hydrochloride, such as solubility, stability, and crystal structure, play a crucial role in its application and effectiveness. The crystal packing of propafenone hydrochloride, for instance, is primarily governed by a system of hydrogen bonds, which is essential for its activity as an antiarrhythmic drug (B. Bruni et al., 2006).

Chemical Properties Analysis

Understanding the chemical properties of Propafenone-d5 Hydrochloride, including its reactivity with other substances and metabolic pathways, is vital for its development and use in medical research. Studies have shown its extensive metabolization, with major pathways involving hydroxylation and N-dealkylation, influenced by genetic factors. This variability in metabolism significantly impacts its pharmacokinetics and pharmacodynamics, highlighting the importance of individualized dosage titration (L. Siddoway et al., 1984).

科学的研究の応用

抗不整脈薬

プロパフェノン塩酸塩 (PPF) は、心臓病の治療に使用される抗不整脈薬です {svg_1} {svg_2}. それはβアドレナリン受容体拮抗薬および弱いカルシウム拮抗薬作用を有する活性なナトリウムチャネルブロッカーです {svg_3} {svg_4}. それは上室性および心室性頻脈の治療に広く使用されており、迅速な作用の緩和と持続的な薬効という利点を示しています {svg_5} {svg_6}.

複雑な薬物動態

PPFは複雑な薬物動態を示し、遺伝的決定と非線形用量-血漿濃度の典型的な特徴を示します {svg_7} {svg_8}. これは、PPF治療中の投与量の重要性を強調しています {svg_9} {svg_10}.

過量摂取の検出

PPFの過量は、心血管系および中枢神経系にさまざまな副作用を引き起こす可能性があります {svg_11} {svg_12}. したがって、臨床治療中にPPFを迅速かつ正確に定量化する方法は不可欠です {svg_13} {svg_14}.

比率蛍光アプローチ

PPFの測定のためのシンプルで時間のかからない比率蛍光アプローチは、デュアルエミッシブカーボンナノドット(DECDs)をプローブとして使用して開発されました {svg_15} {svg_16}. これは900〜100μMの優れた線形範囲を示しています {svg_17} {svg_18}.

PPF検出のための低コスト戦略

これは、PPF検出のためのシンプルで低コストの戦略です {svg_19} {svg_20}. PPFの含有量は、市販の錠剤および複雑な生物学的サンプルにおいて、満足のいく回収率(97.1〜103.3%の範囲)で分析され、臨床研究への応用のための大きな可能性を示しています {svg_21} {svg_22}.

作用機序

Target of Action

Propafenone-d5 Hydrochloride primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions, which is essential for the initiation and conduction of normal heart rhythms .

Mode of Action

Propafenone-d5 Hydrochloride acts by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It also has weak beta-blocking activity .

Biochemical Pathways

The primary biochemical pathway affected by Propafenone-d5 Hydrochloride is the cardiac conduction system . By blocking sodium and potassium channels, it slows the conduction of electrical impulses in the heart, particularly in areas of the heart that are overactive or chaotic . This results in a more regular and controlled heart rhythm.

Pharmacokinetics

Propafenone-d5 Hydrochloride is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of propafenone is polymorphic and genetically determined, leading to marked interindividual variability in the relationships between dose and concentration, and between concentration and pharmacodynamic effects .

Result of Action

The molecular and cellular effects of Propafenone-d5 Hydrochloride’s action result in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions .

Action Environment

Environmental factors such as diet, other medications, and genetic factors can influence the action, efficacy, and stability of Propafenone-d5 Hydrochloride. For instance, co-administration with other drugs can increase the plasma concentrations of Propafenone-d5 Hydrochloride, enhancing its pharmacodynamic effects . Genetic factors, such as the presence of certain liver enzymes, can also affect the metabolism and efficacy of the drug .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Propafenone-d5 Hydrochloride involves the conversion of Propafenone to its deuterated form, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Propafenone", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Propafenone is dissolved in deuterated solvent, such as D2O.", "Deuterium gas is bubbled through the solution to replace the hydrogen atoms with deuterium atoms.", "The solution is then treated with NaBH4 to reduce any remaining carbonyl groups to alcohols.", "The resulting mixture is then treated with NaOH to form the free base of Propafenone-d5.", "Hydrochloric acid is added to the free base to form Propafenone-d5 Hydrochloride as a white crystalline solid." ] } | |

CAS番号 |

1398066-02-8 |

分子式 |

C21H28ClNO3 |

分子量 |

382.94 |

IUPAC名 |

1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2; |

InChIキー |

XWIHRGFIPXWGEF-LUIAAVAXSA-N |

SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

同義語 |

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride; 2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride; Arythmol-d5; Pronon-d5; Rythmol-d5; Rytmonorm-d5; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B1147802.png)

![(2E)-2-[(Dimethylamino)methylene]succinonitrile](/img/structure/B1147809.png)